|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[C:10]([C:12]([O:14][CH3:15])=[O:13])[CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=O.[Cl:16][CH2:17][C:18]#[N:19]>Cl.O1CCOCC1>[Cl:16][CH2:17][C:18]1[NH:19][C:4](=[O:6])[C:3]2[C:2](=[CH:11][C:10]([C:12]([O:14][CH3:15])=[O:13])=[CH:9][CH:8]=2)[N:1]=1
|
|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)OC)C=CC(=C1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
0.88 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCC#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled to rt
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
ADDITION
|
|
Details
|
Water was added
|
|
Type
|
FILTRATION
|
|
Details
|
the solid was filtered
|
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC1=NC2=CC(=CC=C2C(N1)=O)C(=O)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.8 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 88% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |